2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate
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Overview
Description
4-methyl-1-piperazinecarbodithioic acid [2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl] ester is a benzodiazepine.
Scientific Research Applications
Synthesis and Pharmacological Properties
A compound closely related to 2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate has been synthesized and shown to have arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. This class of compounds, including the 2-(4-methylpiperazin-1-yl)ethyl derivative, exhibited high antagonist activities and improved oral availability (Matsuhisa et al., 1997).
Anticonvulsant Effects
Derivatives of benzodiazepines, structurally related to the compound , have been studied for their anticonvulsant properties. These compounds acted as AMPA receptor antagonists and did not affect the benzodiazepine receptor, suggesting their potential use in the treatment of seizures (Chimirri et al., 1998).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of novel derivatives containing the N-methylpiperazine fragment, which could be key intermediates in the synthesis of various therapeutic agents. These include the synthesis of amides containing the N-methylpiperazine part, with potential relevance in developing new drugs (Koroleva et al., 2011).
Potential in Psychotropic Treatments
Compounds structurally similar to the one , such as 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, have been synthesized and demonstrated potent antipsychotic activity, suggesting their potential application in psychotropic treatments (Kohara et al., 2002).
Metabolic Studies
Studies on related compounds, such as 4-methylpiperazine-1-carbodithioc acid derivatives, have been conducted to understand their metabolic pathways in organisms. Such studies are crucial for assessing the pharmacokinetics and potential therapeutic applications of these compounds (Jiang et al., 2007).
properties
Product Name |
2-[(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate |
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Molecular Formula |
C24H27N5OS2 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
[2-[(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)amino]-2-oxoethyl] 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C24H27N5OS2/c1-17-22(18-8-4-3-5-9-18)23(26-20-11-7-6-10-19(20)25-17)27-21(30)16-32-24(31)29-14-12-28(2)13-15-29/h3-11,22H,12-16H2,1-2H3,(H,26,27,30) |
InChI Key |
VBGKZBXJQMLQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC(=S)N4CCN(CC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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